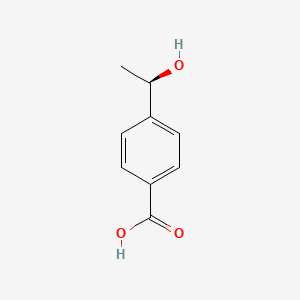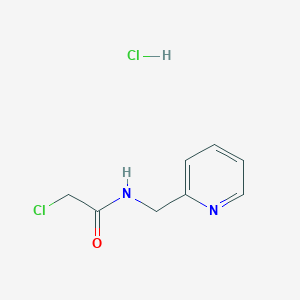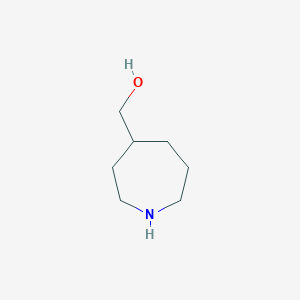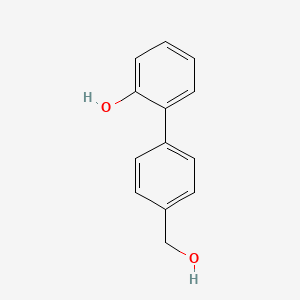
2-(4-Hydroxymethylphenyl)phenol
概要
説明
2-(4-Hydroxymethylphenyl)phenol is a compound that belongs to the class of phenolic compounds It is characterized by the presence of a hydroxymethyl group attached to the phenyl ring of a phenol moiety
作用機序
Target of Action
It is known that alkylaminophenol compounds, which include 2-(4-hydroxymethylphenyl)phenol, have been used frequently in cancer treatment . This suggests that the compound may target cancer cells or pathways involved in cancer progression.
Mode of Action
It is known that alkylaminophenols have high antioxidant properties , which suggests that this compound may interact with its targets by neutralizing harmful free radicals in the body, thereby preventing cellular damage.
Result of Action
Given its use in cancer treatment , it can be inferred that the compound may have antiproliferative effects on cancer cells.
Action Environment
It is known that the reaction conditions for the synthesis of alkylaminophenols, including this compound, are mild , suggesting that the compound may be stable under a variety of conditions.
Safety and Hazards
将来の方向性
While specific future directions for 2-(4-Hydroxymethylphenyl)phenol are not available, alkylaminophenol compounds, which include this compound, have been used frequently in cancer treatment . The discovery of new compounds having the antiproliferative action against cancer cells is very important . Therefore, future research may focus on the synthesis of new alkylaminophenol compounds which can be used as drug active substances .
生化学分析
Biochemical Properties
It is known that phenolic compounds, which 2-(4-Hydroxymethylphenyl)phenol is a part of, exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . These properties suggest that this compound may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Cellular Effects
Phenolic compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the molecule has certain structural and electronic properties, including bond lengths, dihedral and bond angles, HOMO and LUMO energies . These properties may influence its interactions with biomolecules and its potential for enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Phenolic compounds are known to be involved in various metabolic pathways
準備方法
Synthetic Routes and Reaction Conditions
2-(4-Hydroxymethylphenyl)phenol can be synthesized through several methods. One common method involves the reduction of precursor aldehydes using sodium borohydride. The precursor aldehydes are obtained regiospecifically from the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine .
Another method involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is mild, green, and highly efficient, providing good to excellent yields without the need for chromatographic purification .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and green synthesis protocols. For example, the ipso-hydroxylation method mentioned above can be scaled up to at least 5 grams at room temperature with a one-minute reaction time .
化学反応の分析
2-(4-Hydroxymethylphenyl)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation
Oxidation reactions of this compound can be carried out using oxidizing agents such as hydrogen peroxide. These reactions typically result in the formation of quinones or other oxidized products.
Reduction
Reduction reactions involve the conversion of the hydroxymethyl group to a methyl group or other reduced forms. Sodium borohydride is commonly used as a reducing agent in these reactions .
Substitution
Substitution reactions involve the replacement of the hydroxymethyl group with other functional groups. These reactions can be carried out using various reagents and conditions, depending on the desired product.
科学的研究の応用
2-(4-Hydroxymethylphenyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antioxidant properties and its ability to scavenge free radicals.
Industry: It is used in the production of polymers, resins, and other industrial materials.
類似化合物との比較
2-(4-Hydroxymethylphenyl)phenol can be compared with other similar compounds, such as 2-hydroxymethylphenol and 4-hydroxymethylphenol. These compounds share similar structural features but differ in the position of the hydroxymethyl group on the phenyl ring.
2-Hydroxymethylphenol: The hydroxymethyl group is attached to the second position of the phenyl ring.
4-Hydroxymethylphenol: The hydroxymethyl group is attached to the fourth position of the phenyl ring.
The unique positioning of the hydroxymethyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8,14-15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIXFQFMZTYWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683437 | |
| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255638-72-2 | |
| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


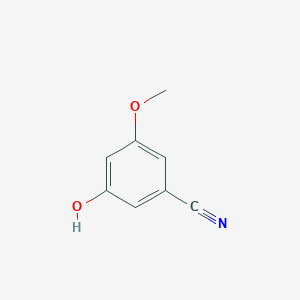
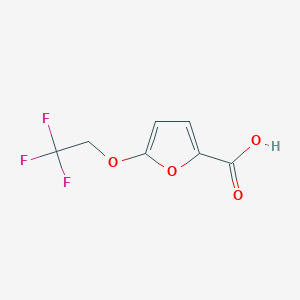
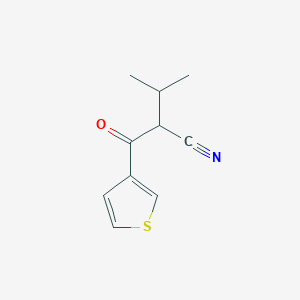

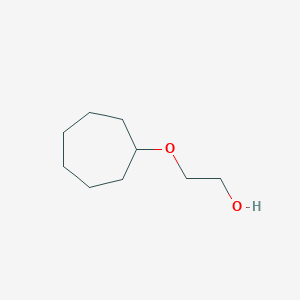
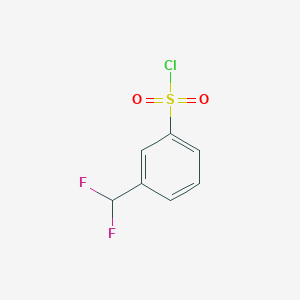
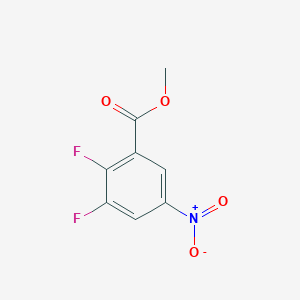

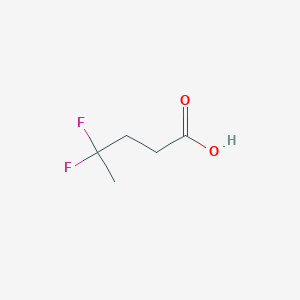
![2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one](/img/structure/B3377041.png)

